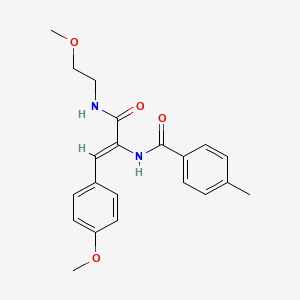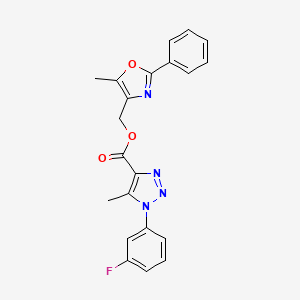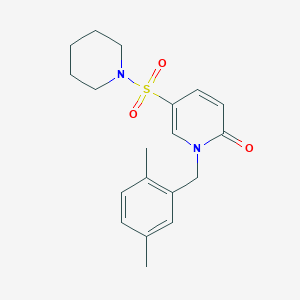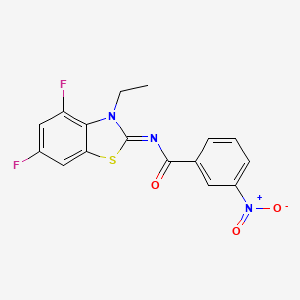![molecular formula C14H15ClFNO B2490807 {4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride CAS No. 1909319-70-5](/img/structure/B2490807.png)
{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride” is a compound of interest in various scientific research domains due to its unique structural and chemical properties. This analysis draws insights from recent studies, highlighting its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of related compounds involves Schiff bases reduction routes, demonstrating methods to create complex molecules with specific functional groups and characteristics. For instance, Ajibade and Andrew (2021) synthesized molecules via this method, illustrating the versatility of synthetic approaches in creating compounds with specific molecular architectures (Ajibade & Andrew, 2021).
Molecular Structure Analysis
Molecular structure characterization often employs techniques like X-ray diffraction and DFT (Density Functional Theory) calculations. Güzel et al. (2020) used these methods to analyze the molecular structure, highlighting the importance of theoretical and experimental approaches in understanding compound geometries (Güzel et al., 2020).
Chemical Reactions and Properties
Chemical properties are pivotal in determining a compound's reactivity and potential applications. Studies like the one by Pimenova et al. (2003) explore reactions of compounds under various conditions, shedding light on their reactivity and potential for further chemical transformations (Pimenova et al., 2003).
科学的研究の応用
Chromatographic Separation
- Chiral Discrimination and Separation : A study demonstrated the separation of enantiomers of a structurally similar compound using amylose tris(3,5-dimethylphenyl)carbamate stationary phase. The separation process emphasized the role of weak hydrogen bonds and the enantioselectivity governed by various interactions, highlighting the compound's potential application in chiral chromatography (Bereznitski et al., 2002).
Analytical Method Development
- Detection of Degradation Products : Research on flunarizine, a related compound, utilized micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation and analysis of its degradation products. This method could be adapted for analyzing stability and degradation of "{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride" and similar compounds (El-Sherbiny et al., 2005).
Material Science and Polymer Chemistry
- Polymer Synthesis and Characterization : A study on the synthesis of novel poly(keto ether ether amide)s utilized a compound with structural similarities for polymerization, demonstrating applications in material science for developing thermally stable and soluble polymers. This suggests potential uses of "this compound" in polymer chemistry (Sabbaghian et al., 2015).
Bioimaging and Photocytotoxicity
- Cellular Imaging and Photocytotoxicity : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibited significant photocytotoxicity in red light, suggesting potential applications in medical imaging and cancer therapy. This research indicates the possibility of using "this compound" in developing therapeutic agents and imaging compounds (Basu et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用機序
Target of Action
Similar compounds have been shown to interact with opioid receptors, suggesting that this compound may also target these receptors .
Mode of Action
Based on the analgesic effects observed in similar compounds, it can be hypothesized that this compound may interact with its targets to modulate pain signaling pathways .
Biochemical Pathways
Similar compounds have been shown to affect pain signaling pathways, suggesting that this compound may have a similar effect .
Result of Action
Similar compounds have been shown to have analgesic effects, suggesting that this compound may also have pain-relieving properties .
特性
IUPAC Name |
[4-[(4-fluorophenoxy)methyl]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12;/h1-8H,9-10,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEVTYFCINJZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)COC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)


![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)

![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)
![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)

![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)
